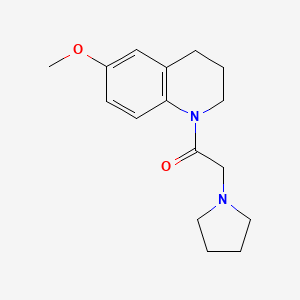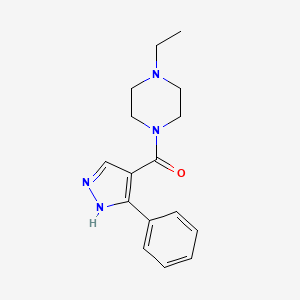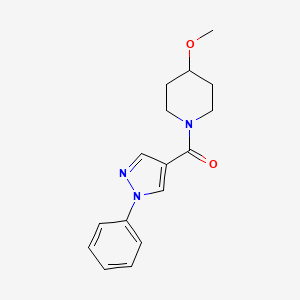
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone is a synthetic compound that belongs to the class of benzothiazepines. It has been studied for its potential use in various scientific fields due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins in the target cells. For instance, it has been reported to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA in bacterial cells. This inhibition leads to the disruption of bacterial growth and ultimately results in cell death.
Biochemical and Physiological Effects:
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It has also been reported to lower blood glucose levels in diabetic animals by increasing insulin sensitivity. Additionally, it has been shown to reduce inflammation in various animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone in lab experiments is its high potency and selectivity. It has been reported to exhibit strong activity against a wide range of target cells, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit toxic effects at high concentrations, which could limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone. One of the primary directions is the development of novel derivatives with improved activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Furthermore, the development of new synthetic methods for the preparation of this compound could facilitate its use in various scientific fields. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone involves the reaction of 2-amino pyrazine and 2-chloroacetophenone in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis is reported to be high, and the compound can be obtained in a pure form through recrystallization.
Applications De Recherche Scientifique
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone has been studied for its potential use in various scientific fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzothiazepin-5-yl(pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c18-14(11-10-15-6-7-16-11)17-8-3-9-19-13-5-2-1-4-12(13)17/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAJXCIOTRRSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyclopentyl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7507725.png)

![[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)







